Ethyl 3-pentylcyclopentanecarboxylate

Description

Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) is an ester derivative featuring a cyclopentane ring substituted with a ketone (oxo) group at the 3-position and an ethyl ester at the 1-position. Its molecular formula is C₈H₁₂O₃, with a molar mass of 156.18 g/mol and a density of 1.120 g/cm³ (predicted). The compound exhibits a boiling point of 120°C at 14 Torr and is stored at 2–8°C due to its reactivity . Classified as an irritant, it serves as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules .

Properties

CAS No. |

6945-46-6 |

|---|---|

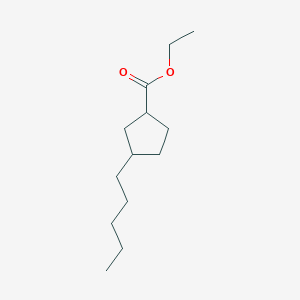

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

ethyl 3-pentylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-11-8-9-12(10-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

ZAIISLMDLOLDIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Oxocyclopentanecarboxylate (e236)

- Molecular Formula : C₈H₁₂O₃

- Molar Mass : 156.18 g/mol

- Boiling Point : 102°C at 11 mmHg

- Density : 1.054 g/cm³

- Refractive Index : 1.4485

- Key Difference : The oxo group is at the 2-position instead of the 3-position. This positional isomerism slightly reduces boiling point and density compared to the 3-oxo derivative, likely due to differences in molecular polarity and packing efficiency .

Ethyl 4-Oxopentanoate (e237)

- Molecular Formula : C₇H₁₂O₃

- Molar Mass : 144.17 g/mol

- Boiling Point : 205–206°C

- Density : 1.012 g/cm³

- Refractive Index : 1.4222

- Key Difference : A linear ester with a ketone at the 4-position. The higher boiling point compared to cyclopentane derivatives (e.g., 120°C for Ethyl 3-oxocyclopentanecarboxylate) reflects reduced steric hindrance and stronger intermolecular forces in linear structures .

Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate (CAS 56020-69-0)

- Molecular Formula : C₁₀H₁₆O₃

- Molar Mass : 184.23 g/mol (calculated)

- Key Difference: Incorporates two methyl groups at the 3-position and an oxo group at the 2-position.

(1R,3S)-Ethyl 3-(((R)-1-Phenylethyl)Amino)Cyclopentanecarboxylate Hydrochloride (CAS 1017789-44-4)

- Molecular Formula: C₁₆H₂₄ClNO₂

- Molar Mass : 297.82 g/mol

- Key Difference : A chiral, nitrogen-containing derivative with a phenylethylamine substituent. The addition of a hydrochloride salt and aromatic group significantly alters solubility (likely polar aprotic solvent compatibility) and biological activity, making it suitable for asymmetric synthesis or medicinal chemistry applications .

Physical and Chemical Properties Comparison

| Compound | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups | Primary Use |

|---|---|---|---|---|---|

| Ethyl 3-oxocyclopentanecarboxylate | 156.18 | 120 (14 Torr) | 1.120 | Cyclopentane, oxo, ester | Pharmaceutical intermediate |

| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 102 (11 mmHg) | 1.054 | Cyclopentane, oxo, ester | Not specified |

| Ethyl 4-oxopentanoate | 144.17 | 205–206 | 1.012 | Linear ketone, ester | Not specified |

| Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate | 184.23 | Not available | Not available | Cyclopentane, dimethyl, oxo, ester | Specialized synthesis |

Reactivity and Stability Insights

- Ethyl 3-oxocyclopentanecarboxylate : The ketone group at the 3-position makes it reactive in nucleophilic additions (e.g., Grignard reactions) or reductions to form alcohols. Its ester group is susceptible to hydrolysis under acidic or basic conditions .

- Ethyl 2-oxocyclopentanecarboxylate (e236) : Similar reactivity but may show regioselectivity differences in reactions due to the oxo group’s position .

Toxicity and Handling

- Ethyl 3-oxocyclopentanecarboxylate is classified as an irritant , requiring gloves, eye protection, and proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.